2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)-
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Overview
Description
2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- is a nitrogen-rich heterocyclic compound. It features a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields such as energetic materials, pharmaceuticals, and agrochemicals. The presence of the amino and methyl groups on the phenyl ring further enhances its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of functionalized tetrazole compounds .
Scientific Research Applications
2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- involves its interaction with molecular targets through various pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The amino and hydroxyl groups also play a crucial role in its mechanism of action by facilitating binding to specific targets and enhancing solubility .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: Another nitrogen-rich compound with similar energetic properties.
1,2,4-Triazole derivatives: Known for their stability and use in various applications, including pharmaceuticals and agrochemicals.
5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A derivative with high energy content and potential use in explosives.
Uniqueness
2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- is unique due to its combination of the tetrazole ring with the amino-methylphenyl groupIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C10H13N5O/c1-7-2-3-8(6-9(7)11)10-12-14-15(13-10)4-5-16/h2-3,6,16H,4-5,11H2,1H3 |
InChI Key |
SFLHJGROLWNVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)CCO)N |
Origin of Product |
United States |
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